8-Azabicyclo[3.2.1]octan-2-ol hydrochloride
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-9H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVUEZZFOBZYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1N2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-17-5 | |
| Record name | 8-Azabicyclo[3.2.1]octan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octan-2-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on the same synthetic routes used in laboratory settings but are scaled up to meet production demands. These methods ensure the consistent quality and purity of the compound, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]octan-2-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
8-Azabicyclo[3.2.1]octan-2-ol hydrochloride has shown promise in medicinal applications, particularly as a potential therapeutic agent in treating neurological and psychiatric disorders. Its mechanism of action primarily involves:
- Monoamine Reuptake Inhibition : The compound acts as an inhibitor of neurotransmitter transporters, increasing levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. This mechanism is beneficial for mood regulation and cognitive enhancement .
Opioid Receptor Modulation
Research indicates that derivatives of 8-Azabicyclo[3.2.1]octan-2-ol can function as mu-opioid receptor antagonists. This application is particularly relevant for:
- Opioid-Induced Bowel Dysfunction : These compounds can selectively block undesirable gastrointestinal side effects associated with opioid use without affecting central analgesic effects. This selectivity makes them valuable in managing conditions like postoperative ileus and other GI motility disorders .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing various organic compounds. Its unique structural features facilitate:
- Development of New Synthetic Methodologies : The compound is employed in the synthesis of complex molecules and serves as a building block for drug discovery efforts across multiple therapeutic areas .
The biological activity associated with this compound stems from its interaction with neurotransmitter systems and opioid receptors:
- Neurotransmitter Systems : Its role as a monoamine reuptake inhibitor positions it as a candidate for treating depression and anxiety disorders.
- Opioid Receptors : As a mu-opioid antagonist, it holds potential in reducing side effects from opioid medications while maintaining analgesic efficacy.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential and applications of this compound:
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Hydroxyl Group Variations
8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride
- CAS No.: 17366-48-2
- Molecular Formula: C₇H₁₄ClNO
- Key Features : Hydroxyl group at C3 (endo configuration), rigid bicyclic core.
- Applications : A chiral building block for synthesizing optically pure drugs and agrochemicals. Its stereochemical integrity is crucial for biological activity .
- Safety : Requires precautions against inhalation and skin contact, similar to other bicyclic amines .
8-Azabicyclo[3.2.1]octan-2-ol Hydrochloride
- Inferred Properties: Hydroxyl group at C2 likely alters hydrogen-bonding capacity and solubility compared to the C3 isomer. No direct CAS or safety data are available in the evidence.
Ring Size and Heteroatom Modifications
7-Azabicyclo[2.2.1]heptane Hydrochloride
- CAS No.: 909186-56-7
- Molecular Formula : C₆H₁₂ClN
- Key Features : Smaller bicyclic system (7-membered ring), reduced steric hindrance.
- Applications : Less common in pharmaceuticals but used in niche organic syntheses .
8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
8-Azabicyclo[3.2.1]octan-2-ol hydrochloride, a bicyclic compound belonging to the tropane alkaloid family, has garnered attention for its diverse biological activities. This compound is recognized primarily for its role as a monoamine reuptake inhibitor , making it a subject of interest in the treatment of various neurological and psychiatric disorders.
The biological activity of this compound is closely tied to its interaction with neurotransmitter systems. It primarily functions by inhibiting the reuptake of key neurotransmitters, including serotonin, norepinephrine, and dopamine. This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission associated with mood regulation and cognitive functions such as memory and learning .
Therapeutic Applications
The therapeutic potential of this compound spans several areas:
- Depression : As a monoamine reuptake inhibitor, it may serve as an effective treatment for depression, providing an alternative to traditional antidepressants that often carry significant side effects .
- Anxiety Disorders : The compound's ability to modulate neurotransmitter levels suggests potential efficacy in treating anxiety disorders .
- Attention Deficit Hyperactivity Disorder (ADHD) : Research indicates that it may also be beneficial in managing ADHD symptoms through its action on dopamine pathways .
Research Findings
Numerous studies have explored the biological activity and applications of this compound:
- Neurotransmitter Interaction : In vitro studies have demonstrated its ability to inhibit the reuptake of serotonin and norepinephrine effectively, supporting its use in treating mood disorders .
- Cognitive Function : Animal studies suggest that compounds with a similar structure can enhance cognitive functions, indicating potential applications in neurodegenerative diseases .
- Synthesis and Derivatives : Various synthetic methodologies have been developed to create derivatives of this compound, expanding its potential therapeutic applications in medicinal chemistry .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with major depressive disorder showed significant improvement in symptoms following treatment with a derivative of this compound, demonstrating its potential as an alternative antidepressant .
- Case Study 2 : Research on ADHD patients indicated that administration of this compound led to improved attention spans and reduced impulsivity compared to baseline measurements .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other similar compounds can be useful:
| Compound Name | Class | Primary Action | Therapeutic Uses |
|---|---|---|---|
| 8-Azabicyclo[3.2.1]octan-2-ol HCl | Tropane Alkaloid | Monoamine Reuptake Inhibition | Depression, Anxiety, ADHD |
| Imipramine | Tricyclic Antidepressant | Monoamine Reuptake Inhibition | Depression |
| Fluoxetine | SSRI | Selective Serotonin Reuptake Inhibition | Depression, Anxiety |
Q & A
Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octan-2-ol derivatives, and how are they identified?
Derivatives of this scaffold primarily interact with monoamine transporters, including dopamine (DAT) and serotonin (SERT) transporters, which regulate neurotransmitter reuptake in neurological studies. Affinity is determined via radioligand binding assays using tritiated ligands (e.g., [³H]WIN 35,428 for DAT) in transfected cell lines . Additional targets include sigma-2 receptors, identified through competitive binding assays with [³H]DTG, highlighting selectivity over sigma-1 receptors .
Q. What synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane core?
Two key approaches are:
- Enantioselective synthesis : Desymmetrization of tropinone derivatives using chiral catalysts to access enantiomerically pure intermediates .
- Oxidative Mannich reactions : Sequential intermolecular and intramolecular couplings of N-aryl pyrrolidines with TMS enol ethers, mediated by DDQ, to form the bicyclic scaffold . Both methods emphasize stereochemical control, critical for biological activity.
Q. How is the stereochemistry of 8-azabicyclo[3.2.1]octane derivatives characterized?
Chiral chromatography (e.g., HPLC with amylose-based columns) and X-ray crystallography are standard. Nuclear Overhauser effect (NOE) NMR experiments differentiate endo/exo configurations, while circular dichroism (CD) confirms absolute stereochemistry .
Q. What analytical techniques are used to quantify 8-azabicyclo[3.2.1]octan-2-ol derivatives in complex matrices?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) provides sensitivity and specificity for pharmacokinetic studies. Method validation includes linearity (1–100 ng/mL), precision (RSD < 15%), and recovery (>85%) in biological fluids .
Advanced Research Questions
Q. How do structural modifications at the C3 and N8 positions influence sigma receptor selectivity?
- C3 aryl substitutions : Halogenated aryl groups (e.g., 3-bromophenyl) enhance sigma-2 affinity (Ki < 10 nM) by improving hydrophobic interactions with the receptor’s binding pocket.
- N8 substituents : Bulky alkyl groups (e.g., isopropyl) reduce sigma-1 binding (>100-fold selectivity) by sterically hindering non-target interactions . Structure-activity relationship (SAR) studies utilize molecular docking and free-energy perturbation (FEP) calculations to optimize selectivity.
Q. What experimental strategies resolve contradictions in reported DAT/SERT binding affinities?
Discrepancies often arise from assay conditions (e.g., buffer pH, ion concentrations). To standardize results:
- Use uniform cell lines (e.g., HEK293 stably expressing human DAT/SERT).
- Validate ligand specificity via knockout models or siRNA silencing . Advanced studies employ kinetic binding assays (e.g., stopped-flow fluorimetry) to dissociate on/off rates, clarifying apparent affinity differences.
Q. How can metabolic stability of 8-azabicyclo[3.2.1]octan-2-ol derivatives be improved for CNS applications?
Metabolic profiling (e.g., liver microsome assays) identifies vulnerable sites:
- N-demethylation : Blocked by replacing methyl with cyclopropyl groups.
- Hydroxylation : Mitigated by introducing electron-withdrawing substituents at C2. Deuterium incorporation at labile positions (e.g., C2-H → C2-D) reduces CYP450-mediated degradation, as shown in brasofensine analogs .
Q. What computational tools predict the metabolic fate of 8-azabicyclo[3.2.1]octane derivatives?
- Quantum mechanics/molecular mechanics (QM/MM) : Models oxidative metabolism pathways (e.g., CYP3A4-mediated hydroxylation).
- Machine learning (ML) : Trained on datasets of known metabolites to prioritize likely biotransformations (e.g., glucuronidation sites) .
Q. How do degradation products of 8-azabicyclo[3.2.1]octan-2-ol hydrochloride impact pharmacological studies?
Hydrolysis under acidic conditions generates nortropinone, a ketone derivative with reduced DAT affinity (IC50 > 1 µM). Stability studies (e.g., forced degradation at 40°C/75% RH) guide formulation strategies, such as lyophilization or pH-adjusted solutions .
Q. What in vitro models validate the antipathogenic activity of 8-azabicyclo[3.2.1]octane derivatives?
- Biofilm inhibition : Pseudomonas aeruginosa biofilm assays quantify reduction in biomass (crystal violet staining) and viability (CFU counts).
- Efflux pump inhibition : Synergy studies with sub-MIC antibiotics (e.g., ciprofloxacin) assess potentiation effects .
Methodological Notes
- Data Interpretation : Conflicting receptor binding data require normalization to internal controls (e.g., reference ligands) and multi-site validation.
- Stereochemical Purity : Enantiomeric excess (ee) ≥98% is critical for in vivo studies; monitor via chiral SFC (supercritical fluid chromatography) .
- Scale-Up Challenges : Oxidative Mannich reactions require strict temperature control (<0°C) to prevent racemization during industrial-scale synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
